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Compound of Interest

Compound Name: ASB-16

Cat. No.: B1233176 Get Quote

Introduction

Amidosulfobetaine-16 (ASB-16) is a zwitterionic detergent that has demonstrated significant

utility in the solubilization and extraction of membrane proteins. Its unique properties, including

a C16 alkyl tail, make it particularly effective for disrupting cellular membranes and solubilizing

even challenging, previously undetected membrane proteins. In some applications, ASB-16
has been shown to be superior to other common detergents like CHAPS and ASB-14. Optimal

solubilization with ASB-16 is often achieved in combination with urea and thiourea mixtures,

making it a valuable tool for applications such as 2D gel electrophoresis and other downstream

proteomic analyses.

Mechanism of Action

ASB-16, as a zwitterionic detergent, possesses both a positive and a negative charge in its

hydrophilic head group, while its long C16 alkyl chain constitutes a hydrophobic tail. This

amphipathic nature is crucial for its function. Above its critical micelle concentration (CMC),

ASB-16 molecules self-assemble into micelles in aqueous solutions. When introduced to a

sample containing cellular membranes, the hydrophobic tails of the ASB-16 monomers and

micelles insert into the lipid bilayer. This disrupts the native membrane structure, effectively

partitioning the membrane lipids and proteins into mixed micelles, thereby solubilizing the

membrane proteins in the aqueous buffer.
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Property Value Reference

Full Name

Amidosulfobetaine-16; 3-[N,N-

Dimethyl-N-(3-

palmitamidopropyl)ammonio]pr

opane-1-sulfonate

[1]

Molecular Formula C₂₄H₅₀N₂O₄S [1]

Molecular Weight 462.73 g/mol [1]

Type Zwitterionic Detergent [1]

Appearance White to off-white powder [1]

Purity >99% [1]

Solubility Water soluble [1]

Critical Micelle Concentration

(CMC)
8 mM (in water at 25°C) [1]

Comparative Efficacy of ASB-16
A study on the solubilization of human erythrocyte membranes provided a direct comparison of

ASB-16 with other detergents. The results highlight the high membrane affinity and

solubilization efficiency of ASB-16.

Detergent
Critical Micelle
Concentration
(CMC)

Membrane Binding
Constant (Kb) (M⁻¹)

Detergent/Lipid
Molar Ratio for
Onset of Hemolysis
(Resat)

ASB-16 10 µM 15610 0.08

ASB-14 100 µM 7050 0.22

CHAPS
Not provided in this

study

Not provided in this

study

Higher than ASB-16

and ASB-14

Triton X-100
Not provided in this

study

Not provided in this

study

Higher than ASB-16

and ASB-14
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Data sourced from a study on human erythrocyte membranes.

The lower Resat value for ASB-16 indicates that a smaller amount of detergent is required to

begin disrupting the cell membrane compared to ASB-14, CHAPS, and Triton X-100,

suggesting a higher efficiency in membrane solubilization.

Experimental Protocols
Protocol 1: Extraction of Membrane Proteins from
Cultured Mammalian Cells using ASB-16
This protocol provides a general framework for the extraction of membrane proteins from

cultured mammalian cells using ASB-16. Optimization of detergent concentration, incubation

time, and temperature may be necessary for specific cell types and target proteins.

Materials:

ASB-16

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

Protease inhibitor cocktail

Phosphate-buffered saline (PBS)

Microcentrifuge and tubes

Sonicator or dounce homogenizer

Refrigerated centrifuge

Procedure:

Cell Harvesting:

Harvest cultured mammalian cells by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellet twice with ice-cold PBS to remove residual media.
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Cell Lysis:

Resuspend the cell pellet in ice-cold cell lysis buffer containing a freshly added protease

inhibitor cocktail. A typical starting ratio is 1 mL of buffer per 10-20 million cells.

Lyse the cells by sonication on ice (e.g., 3-4 cycles of 20 seconds on, 30 seconds off) or

by using a dounce homogenizer (approximately 20-30 strokes). The goal is to achieve

complete cell lysis while minimizing protein degradation.

Removal of Insoluble Debris:

Centrifuge the cell lysate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, unbroken

cells, and other large debris.

Carefully collect the supernatant, which contains the membrane fraction and cytosolic

proteins.

Membrane Fraction Isolation:

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour

at 4°C to pellet the cellular membranes.

Discard the supernatant, which contains the cytosolic proteins. The pellet contains the

membrane fraction.

Membrane Protein Solubilization with ASB-16:

Prepare a solubilization buffer containing ASB-16. A starting concentration of 1-2% (w/v)

ASB-16 in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) is recommended.

For enhanced solubilization, especially for 2D gel electrophoresis, a buffer containing 7 M

urea and 2 M thiourea can be used.

Resuspend the membrane pellet in the ASB-16 solubilization buffer. The volume should

be sufficient to achieve a protein concentration of 1-5 mg/mL.

Incubate the suspension for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator or

rocker).
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Clarification of Solubilized Proteins:

Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any

remaining insoluble material.

The supernatant now contains the solubilized membrane proteins.

Downstream Processing:

The solubilized membrane protein extract can be used for various downstream

applications, such as SDS-PAGE, Western blotting, immunoprecipitation, or further

purification steps.

Determine the protein concentration of the extract using a detergent-compatible protein

assay (e.g., BCA assay).

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cultured Cells or Tissue

Cell Harvesting & Washing

Cell Lysis
(Sonication or Homogenization)

Low-Speed Centrifugation
(10,000 x g)

Supernatant (Membranes & Cytosol) Pellet (Nuclei, Debris)

High-Speed Centrifugation
(100,000 x g)

Supernatant (Cytosolic Proteins) Pellet (Membrane Fraction)

Solubilization with ASB-16

High-Speed Centrifugation
(100,000 x g)

Supernatant (Solubilized Membrane Proteins) Pellet (Insoluble Material)

Downstream Applications
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Caption: Workflow for membrane protein extraction using ASB-16.
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Caption: Mechanism of membrane protein solubilization by ASB-16.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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